Cas no 2172597-18-9 (3-ethoxycyclohexane-1-thiol)

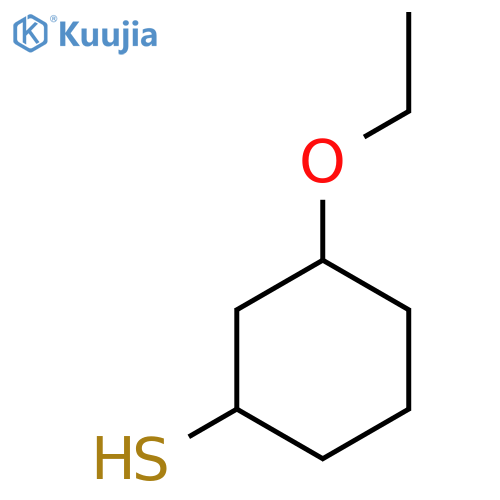

3-ethoxycyclohexane-1-thiol structure

商品名:3-ethoxycyclohexane-1-thiol

3-ethoxycyclohexane-1-thiol 化学的及び物理的性質

名前と識別子

-

- 3-ethoxycyclohexane-1-thiol

- EN300-1288300

- 2172597-18-9

-

- インチ: 1S/C8H16OS/c1-2-9-7-4-3-5-8(10)6-7/h7-8,10H,2-6H2,1H3

- InChIKey: MAAKCLWEJPQFGI-UHFFFAOYSA-N

- ほほえんだ: SC1CCCC(C1)OCC

計算された属性

- せいみつぶんしりょう: 160.09218630g/mol

- どういたいしつりょう: 160.09218630g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 95.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 10.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

3-ethoxycyclohexane-1-thiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1288300-0.1g |

3-ethoxycyclohexane-1-thiol |

2172597-18-9 | 0.1g |

$829.0 | 2023-05-23 | ||

| Enamine | EN300-1288300-1.0g |

3-ethoxycyclohexane-1-thiol |

2172597-18-9 | 1g |

$943.0 | 2023-05-23 | ||

| Enamine | EN300-1288300-0.05g |

3-ethoxycyclohexane-1-thiol |

2172597-18-9 | 0.05g |

$792.0 | 2023-05-23 | ||

| Enamine | EN300-1288300-0.5g |

3-ethoxycyclohexane-1-thiol |

2172597-18-9 | 0.5g |

$905.0 | 2023-05-23 | ||

| Enamine | EN300-1288300-2.5g |

3-ethoxycyclohexane-1-thiol |

2172597-18-9 | 2.5g |

$1848.0 | 2023-05-23 | ||

| Enamine | EN300-1288300-50mg |

3-ethoxycyclohexane-1-thiol |

2172597-18-9 | 50mg |

$647.0 | 2023-10-01 | ||

| Enamine | EN300-1288300-100mg |

3-ethoxycyclohexane-1-thiol |

2172597-18-9 | 100mg |

$678.0 | 2023-10-01 | ||

| Enamine | EN300-1288300-500mg |

3-ethoxycyclohexane-1-thiol |

2172597-18-9 | 500mg |

$739.0 | 2023-10-01 | ||

| Enamine | EN300-1288300-1000mg |

3-ethoxycyclohexane-1-thiol |

2172597-18-9 | 1000mg |

$770.0 | 2023-10-01 | ||

| Enamine | EN300-1288300-5.0g |

3-ethoxycyclohexane-1-thiol |

2172597-18-9 | 5g |

$2732.0 | 2023-05-23 |

3-ethoxycyclohexane-1-thiol 関連文献

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

2172597-18-9 (3-ethoxycyclohexane-1-thiol) 関連製品

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量